
N1-cyclopropyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-cyclopropyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H28N4O2 and its molecular weight is 344.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
Recent research has highlighted the significance of compounds with structures similar to N1-cyclopropyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide in the realm of anticancer therapy. For instance, studies on 11H-Isoquino[4,3-c]cinnolin-12-ones, which share a structural resemblance, have demonstrated potent topoisomerase I-targeting activity and cytotoxicity, suggesting their potential as novel anticancer agents. These compounds have shown effectiveness in inhibiting tumor growth in vivo, indicating their promise in cancer treatment strategies (Ruchelman et al., 2004).
Neurological Research
In neurological research, compounds structurally related to this compound have been investigated for their effects on the orexin system, which plays a crucial role in regulating sleep and wakefulness. The blockade of orexin receptors by such compounds has been shown to promote sleep and affect monoamine release, contributing to our understanding of sleep disorders and their potential treatments (Dugovic et al., 2009).
Chemical Synthesis and Structural Analysis
Chemical synthesis and structural analysis of compounds similar to this compound contribute significantly to the field of organic chemistry. Studies have explored the cyclopalladation reactions and new synthesis routes for isoquinoline rings, providing insights into the synthesis of complex organic compounds and their potential applications in various fields, including medicinal chemistry (Barr et al., 1983).
Halogen Bonding in Crystal Engineering
Research on quinolone compounds, which share structural features with this compound, has shed light on the role of halogen bonding in crystal engineering. These studies have demonstrated how O...I halogen-bonding interactions can influence the supramolecular architecture of crystalline materials, contributing to the development of novel materials with specific properties (Bauer et al., 2009).
Properties
IUPAC Name |
N'-cyclopropyl-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-22(2)17(12-20-18(24)19(25)21-15-7-8-15)14-6-9-16-13(11-14)5-4-10-23(16)3/h6,9,11,15,17H,4-5,7-8,10,12H2,1-3H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVGVXAQQVCEDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CC3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2852170.png)
![3-allyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2852171.png)
![N-[1-(3-Bromophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2852172.png)
![1-{9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indol-2-yl}prop-2-en-1-one](/img/structure/B2852174.png)
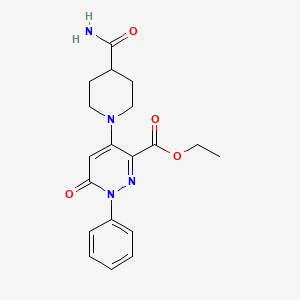
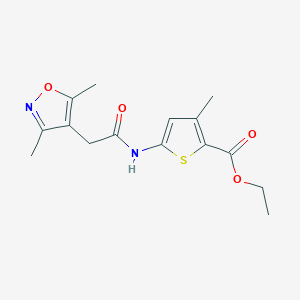
![7-[(E)-but-2-enyl]-3-methyl-8-[(2E)-2-[(E)-4-phenylbut-3-en-2-ylidene]hydrazinyl]purine-2,6-dione](/img/no-structure.png)
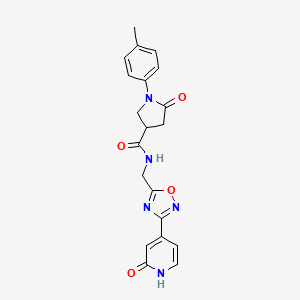
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2852181.png)
![4,4,6,8-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2852185.png)
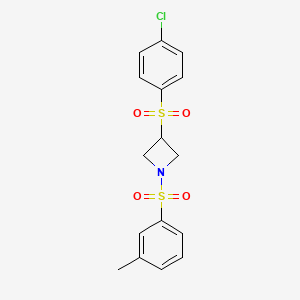
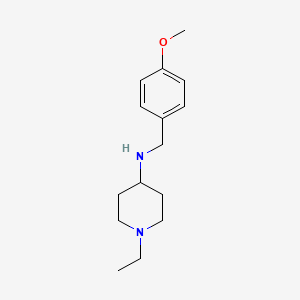
![5,6-Dimethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2852190.png)
![6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2852191.png)
